An In-Depth Technical Guide to the Chemical Properties of 1,1-Dibromoformaldoxime
An In-Depth Technical Guide to the Chemical Properties of 1,1-Dibromoformaldoxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dibromoformaldoxime (CBr₂NOH) is a halogenated oxime that serves as a pivotal intermediate in organic synthesis. Its primary utility lies in its role as a stable precursor for the in situ generation of the highly reactive bromonitrile oxide, a versatile 1,3-dipole. This technical guide provides a comprehensive overview of the chemical properties of 1,1-dibromoformaldoxime, including its synthesis, physical and spectroscopic characteristics, and its significant applications in the construction of nitrogen-containing heterocyclic compounds. Detailed experimental protocols and reaction pathways are presented to support its practical application in research and development.
Introduction
1,1-Dibromoformaldoxime, also known as hydroxycarbonimidic dibromide, is a valuable reagent for the synthesis of complex organic molecules, particularly heterocycles that are prevalent in pharmaceuticals and agrochemicals.[1][2] The presence of two bromine atoms and an oxime functional group on a single carbon atom confers unique reactivity upon this molecule, making it an important tool for synthetic chemists.[2] This guide will delve into the core chemical aspects of 1,1-dibromoformaldoxime, providing a technical resource for professionals in the field.
Physicochemical Properties
1,1-Dibromoformaldoxime is a white to dark orange crystalline solid at room temperature.[3] It is hygroscopic and should be stored in a dry, cool environment, under an inert atmosphere, and preferably in a freezer at temperatures below -20°C to prevent decomposition.[3][4] While soluble in some organic solvents like ethanol, ether, acetic acid, chloroform (B151607) (with heating), and methanol, its stability is a key consideration for its storage and handling.[3]
Table 1: Physical and Chemical Properties of 1,1-Dibromoformaldoxime
| Property | Value | Reference(s) |
| Molecular Formula | CBr₂NOH | [3] |
| Molecular Weight | 202.83 g/mol | |
| Appearance | White to dark orange solid | [3] |
| Melting Point | 65-68 °C | [3] |
| Boiling Point | 230.0 ± 23.0 °C (Predicted) | [3] |
| Density | 2.70 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 7.52 ± 0.11 (Predicted) | [3] |
| Solubility | Soluble in ethanol, ether, acetic acid, methanol. Very slightly soluble in chloroform (heated). | [3] |
| CAS Number | 74213-24-4 | [3] |
Spectroscopic Data
The structural elucidation of 1,1-dibromoformaldoxime is supported by various spectroscopic techniques. A key study by Pasinszki and Westwood investigated the electronic and geometric structures of dihaloformaldoximes, including the bromo derivative, using a combination of spectroscopic methods and ab initio calculations.[1][5]
Table 2: Spectroscopic Data for 1,1-Dibromoformaldoxime
| Technique | Data | Reference(s) |
| ¹H NMR | Data not explicitly found in searches. | |
| ¹³C NMR | Data not explicitly found in searches. | |
| Infrared (IR) | Mid-IR spectra have been recorded and analyzed.[1][5] | [1][5] |
| Raman | Raman spectra in the solid state have been recorded and analyzed.[1][5] | [1][5] |
| Mass Spectrometry (MS) | Photoionization mass spectroscopy has been performed.[1][5] | [1][5] |
Note: While specific peak data for NMR, IR, and MS were not available in the initial search, the referenced literature provides a comprehensive analysis.
Synthesis of 1,1-Dibromoformaldoxime
There are two primary methods reported for the synthesis of 1,1-dibromoformaldoxime.
Synthesis from 2-Oxoacetic Acid
This method involves the reaction of glyoxylic acid with hydroxylamine (B1172632) hydrochloride to form an oxime intermediate, which is then brominated.[6]
Experimental Protocol:
-
To a stirred aqueous solution (50 mL) of glyoxylic acid (10 mmol), add hydroxylamine hydrochloride (10 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Slowly add sodium bicarbonate (20 mmol) to the mixture, followed by the addition of dichloromethane (B109758) (60 mL).
-
Cool the well-stirred two-phase mixture to 6 °C.
-
Add bromine (1 mL) dropwise over a period of 20 minutes.
-
Continue stirring the reaction mixture for an additional 3 hours.
-
After the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (50 mL).
-
Combine the organic extracts, dry with magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the residue from hexane (B92381) (50 mL) to yield the product as white crystals.
This procedure has been reported to yield the product in approximately 81% yield.[6]
Synthesis from 1,1-Dibromoethane (B1583053)
A more direct, though less detailed, method involves the reaction of 1,1-dibromoethane with hydroxamic acid.[3]
General Procedure:
-
Dissolve 1,1-dibromoethane in water.
-
Add hydroxamic acid and sodium carbonate to the solution.
-
The product is obtained by crystallization after the reaction is complete.
Chemical Reactivity and Applications
The principal application of 1,1-dibromoformaldoxime is as a precursor for the in situ generation of bromonitrile oxide (BrCNO), a highly reactive 1,3-dipole.[2] This is typically achieved through the elimination of hydrogen bromide using a mild base.[2]
In Situ Generation of Bromonitrile Oxide
The generation of bromonitrile oxide from 1,1-dibromoformaldoxime is a key step in its synthetic utility. This reactive intermediate is not isolated but is trapped in situ by a dipolarophile.
Caption: Generation of Bromonitrile Oxide.
[3+2] Cycloaddition Reactions
Bromonitrile oxide readily undergoes [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings.[2] These reactions are a cornerstone of the synthetic utility of 1,1-dibromoformaldoxime.
-
Reaction with Alkenes: The cycloaddition with alkenes leads to the formation of 3-bromoisoxazolines.[2]
-
Reaction with Alkynes: The reaction with alkynes yields 3-bromo-isoxazoles, which are important structural motifs in medicinal chemistry.[2]
Caption: [3+2] Cycloaddition Reactions.
Other Reactions
-
Nucleophilic Substitution: The bromine atoms on 1,1-dibromoformaldoxime can be displaced by nucleophiles, allowing for the synthesis of various derivatives.
-
Dehydrobromination: Under specific conditions, it can undergo dehydrobromination to form reactive intermediates that can be utilized in further synthetic transformations.
Safety and Handling
1,1-Dibromoformaldoxime is an organic halogen compound and should be handled with appropriate safety precautions.[3] It is irritating to the skin and eyes and may cause respiratory tract irritation upon inhalation.[3] Therefore, it is essential to use personal protective equipment (PPE), such as gloves and safety glasses, and to work in a well-ventilated fume hood.[3] The compound should be stored in a dry, cool place, away from fire and combustibles.[3]
Conclusion
1,1-Dibromoformaldoxime is a versatile and valuable reagent in organic synthesis. Its ability to serve as a stable precursor to the highly reactive bromonitrile oxide makes it a key component in the synthesis of a wide range of nitrogen-containing heterocycles. This guide has provided a detailed overview of its chemical properties, synthesis, and reactivity, offering a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences. Further research into its spectroscopic characterization and the development of more detailed synthetic protocols will continue to enhance its utility in the field.
References
- 1. Structure and spectroscopy of dihaloformaldoximes He I photoelectron, photoionization mass spectroscopy, mid-IR, Raman and ab initio study - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) DOI:10.1039/A605743H [pubs.rsc.org]
- 2. 1,1-Dibromoformaldoxime | 74213-24-4 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. nbinno.com [nbinno.com]
- 5. Structure and spectroscopy of dihaloformaldoximes He I photoelectron, photoionization mass spectroscopy, mid-IR, Raman and ab initio study - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 6. 1,1-Dibromoformaldoxime | 74213-24-4 [chemicalbook.com]
